N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide
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Overview
Description
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide typically involves the condensation of 3-hydroxyquinoxaline with an appropriate phenyl isobutyramide derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoxaline moiety can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives from oxidation, dihydroquinoxaline derivatives from reduction, and various substituted quinoxaline derivatives from nucleophilic substitution .
Scientific Research Applications
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide involves its interaction with various molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells and leading to cell death. Additionally, the compound may inhibit key enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide include:
Quinoxaline-2,3-dione: Known for its anticancer and antimicrobial properties.
Dihydroquinoxaline derivatives: Explored for their potential as therapeutic agents in various diseases.
Substituted quinoxalines: Investigated for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Uniqueness
This compound is unique due to the presence of both the quinoxaline moiety and the isobutyramide group, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2-methyl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)17(22)19-13-7-5-6-12(10-13)16-18(23)21-15-9-4-3-8-14(15)20-16/h3-11H,1-2H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKWQXLDBFIVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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